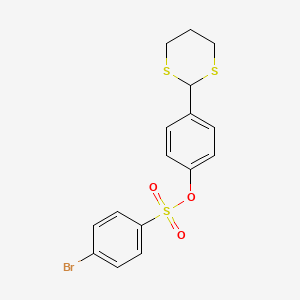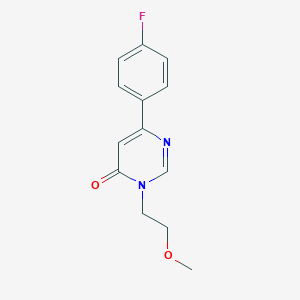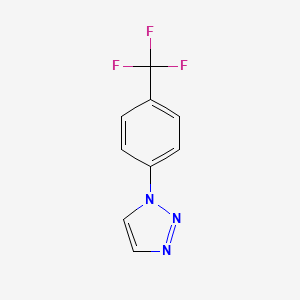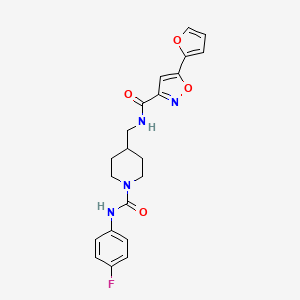![molecular formula C18H18ClF3N4O B2510767 2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide CAS No. 1775410-76-8](/img/structure/B2510767.png)
2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide" is a structurally complex molecule that features a chlorophenyl group, a trifluoromethylpyrimidinyl moiety, and a piperidinyl group linked through an acetamide bridge. This compound is related to the class of acetamides that have been studied for their potential pharmacological properties, including antiviral activities.
Synthesis Analysis
The synthesis of related acetamides typically involves the reaction of substituted pyridines with reagents such as phosgene to form chlorinated pyrimidinones . For example, 2-(acetoacetamido)pyridines have been reacted with phosgene to yield 3-acetyl-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-ones . Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that similar synthetic routes involving chlorination and subsequent substitution reactions could be employed.
Molecular Structure Analysis
The molecular structure of related compounds shows that the pyrimidine ring tends to be inclined to the benzene ring, indicating a non-planar conformation . This non-planarity is also observed in the optimized geometry of similar molecules, where the phenyl ring and the pyrimidine ring are not coplanar . Such geometries are important as they can influence the molecule's interaction with biological targets.
Chemical Reactions Analysis
The reactivity of chlorinated pyrimidines with nucleophiles such as piperidine has been studied, showing that the chlorine atoms can be substituted at different rates . This suggests that the trifluoromethylpyrimidinyl group in the compound of interest could potentially undergo nucleophilic substitution reactions, which may be useful in further chemical modifications or in understanding its mechanism of action in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar acetamides have been characterized using vibrational spectroscopy, revealing the presence of inter and intramolecular hydrogen bonds . These hydrogen bonds are crucial for the stability of the molecule and can also affect its pharmacokinetic properties. The presence of electronegative atoms such as chlorine and fluorine can lead to hyperconjugation and rehybridization effects, which are significant in determining the molecule's reactivity and interactions .
Wissenschaftliche Forschungsanwendungen
GPR119 Agonist for Type 2 Diabetes Mellitus Treatment : The compound has been identified as a potent and orally active GPR119 agonist. Optimization of this molecule led to improved glucose tolerance in mice, highlighting its potential as a therapeutic agent for type 2 diabetes mellitus (Negoro et al., 2012).
Inhibitor of Acyl-CoACholesterol O-Acyltransferase-1 (ACAT-1)
: Another derivative of this compound exhibited potent inhibition of human ACAT-1 and had an increased aqueous solubility, indicating potential for the treatment of diseases involving ACAT-1 overexpression (Shibuya et al., 2018).
Antibacterial Activity : Acetamide derivatives containing this molecule have shown antibacterial potential. For instance, a specific compound exhibited significant growth inhibition against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Anticancer and Anti-inflammatory Activity : Derivatives of this compound have been evaluated for anticancer and anti-inflammatory activities. Certain compounds showed selective effects on cancer cell lines and exhibited excellent anti-inflammatory activity (Ghule et al., 2013).
Vibrational Spectroscopic Analysis : The compound has been characterized for its vibrational signatures using Raman and Fourier transform infrared spectroscopy, aiding in the understanding of its stereo-electronic interactions and stability (Mary et al., 2022).
Antiamoebic Activity : In a study, 6-ferrocenyl-4-aryl-2-substituted pyrimidines, a derivative of the molecule, showed significant antiamoebic activity, outperforming the standard drug metronidazole in some cases (Parveen et al., 2010).
Wirkmechanismus
Target of Action
The primary target of 2-(4-chlorophenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide is Protein Kinase B (PKB or Akt) . PKB is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for cancer therapy .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It has been shown to provide nano-molar inhibition with up to 150-fold selectivity for PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway . The binding of extracellular growth factors to tyrosine receptor kinases at the cell surface leads to activation of PI3K, which in turn produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . This promotes activation of PKB, leading to phosphorylation of several enzyme or transcription factor substrates, including GSK3β, FKHRL1, BAD, and mTOR, to promote proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Similar compounds have been shown to undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Result of Action
The compound’s action results in the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)-N-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF3N4O/c19-13-3-1-12(2-4-13)9-17(27)25-14-5-7-26(8-6-14)16-10-15(18(20,21)22)23-11-24-16/h1-4,10-11,14H,5-9H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMTLQTDVGXQSAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)CC2=CC=C(C=C2)Cl)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

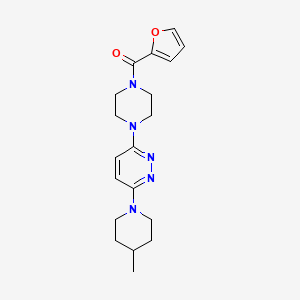



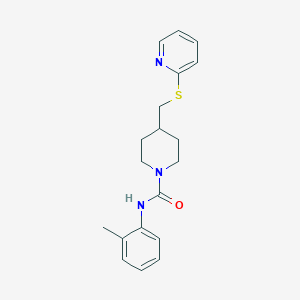
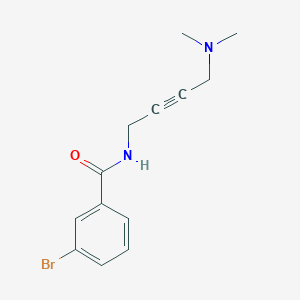
![3-[4-(Trifluoromethyl)phenyl]piperazin-2-one](/img/structure/B2510697.png)
![4-allyl-3-[(3-methylbenzyl)sulfanyl]-5-{2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2510699.png)
![[3-Fluoro-4-(thiomorpholin-4-ylmethyl)phenyl]boronic acid](/img/structure/B2510700.png)
